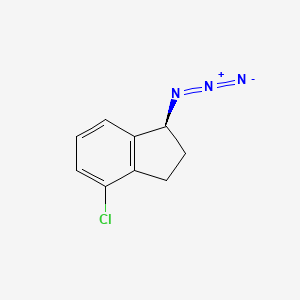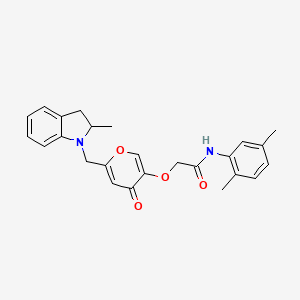![molecular formula C15H17F2N3O2 B2908801 N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide CAS No. 1436289-33-6](/img/structure/B2908801.png)
N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a cyano group, a difluorophenyl group, and an ethylmorpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The cyano group is introduced through a cyanoation reaction, followed by the formation of the morpholine ring. The ethyl group is then added to complete the structure.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The production is carried out in compliance with safety and environmental regulations to minimize waste and ensure worker safety.
Analyse Chemischer Reaktionen
Types of Reactions: N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in the development of new therapeutic agents. Its biological activity suggests that it could be used in the treatment of various diseases, such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism by which N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The cyano group and the difluorophenyl moiety play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-[Cyano-(2,6-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide
N-[Cyano-(3,5-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide
N-[Cyano-(2,4-dichlorophenyl)methyl]-4-ethylmorpholine-2-carboxamide
Uniqueness: N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide stands out due to its specific arrangement of fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This arrangement provides unique binding properties compared to similar compounds, making it a valuable candidate for further research and development.
Eigenschaften
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2/c1-2-20-5-6-22-14(9-20)15(21)19-13(8-18)11-4-3-10(16)7-12(11)17/h3-4,7,13-14H,2,5-6,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXMIKNJWXAMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2908719.png)


![1-benzyl-N-butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2908725.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2908726.png)
![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide](/img/structure/B2908727.png)




![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2908733.png)
![N-cyclohexyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2908736.png)
![4-{[1-(3-methoxybenzenesulfonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2908738.png)
![N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B2908741.png)
